Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride
CAS No.: 1216387-41-5
Cat. No.: VC7626997
Molecular Formula: C14H17ClFN3O2S
Molecular Weight: 345.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216387-41-5 |
|---|---|
| Molecular Formula | C14H17ClFN3O2S |
| Molecular Weight | 345.82 |
| IUPAC Name | ethyl 4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C14H16FN3O2S.ClH/c1-2-20-14(19)18-7-5-17(6-8-18)13-16-11-4-3-10(15)9-12(11)21-13;/h3-4,9H,2,5-8H2,1H3;1H |
| Standard InChI Key | OBBMKXAROJGYNC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s architecture features a 6-fluorobenzo[d]thiazole moiety linked to a piperazine ring via a carboxylate ester (Figure 1). The benzothiazole group, a heterocyclic aromatic system, is fluorinated at the sixth position to enhance lipophilicity and metabolic stability. The piperazine ring, a saturated six-membered nitrogen-containing cycle, contributes to conformational flexibility and hydrogen-bonding capacity, while the ethyl carboxylate group introduces ester functionality for further derivatization .
Table 1: Molecular Properties of Ethyl 4-(6-Fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate Hydrochloride
| Property | Value |
|---|---|
| CAS No. | 1216387-41-5 |
| Molecular Formula | |
| Molecular Weight | 345.82 g/mol |
| IUPAC Name | ethyl 4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxylate; hydrochloride |
| Key Functional Groups | Benzothiazole, Piperazine, Ethyl Carboxylate, Fluorine |
Physicochemical Characteristics
The hydrochloride salt form improves aqueous solubility, critical for in vitro and in vivo assays. Fluorine’s electronegativity modulates electron distribution, potentially enhancing binding affinity to biological targets. Computational models predict moderate logP values (~2.5), suggesting balanced hydrophobicity for membrane permeability .
Synthetic Pathways and Optimization
General Synthesis Strategy
Synthesis typically proceeds through sequential ring formation and functionalization (Figure 2):
-
Benzothiazole Formation: Condensation of 2-aminothiophenol derivatives with fluorinated carbonyl precursors yields the 6-fluorobenzo[d]thiazole core.
-
Piperazine Coupling: Nucleophilic substitution or Buchwald-Hartwig amination attaches the piperazine ring to the benzothiazole’s second position .
-
Ethyl Carboxylate Introduction: Esterification with ethyl chloroformate completes the structure, followed by hydrochloride salt formation.
Challenges and Yield Optimization
Key challenges include controlling regioselectivity during benzothiazole formation and minimizing piperazine dimerization. Catalytic systems employing palladium or copper ligands improve coupling efficiency, while low-temperature esterification reduces side reactions . Purification via recrystallization or chromatography typically achieves >90% purity.
Biological Activities and Mechanistic Insights
Antimicrobial and Antiviral Activity
Benzothiazole derivatives demonstrate broad-spectrum antimicrobial effects. The fluorine atom’s electronegativity disrupts microbial enzyme cofactors, while the piperazine ring chelates metal ions essential for pathogen viability. Against RNA viruses, similar compounds inhibit viral protease activity by binding to catalytic dyads (e.g., SARS-CoV-2 M inhibition at 5–10 μM) .
Comparative Analysis with Structural Analogs
Table 2: Comparative Profile of Benzothiazole-Piperazine Derivatives
The methoxy analog’s higher molecular weight correlates with increased steric hindrance, reducing membrane permeability but enhancing target specificity . Fluorine’s smaller van der Waals radius preserves pharmacokinetic advantages, favoring the target compound for CNS applications.
Future Research Directions
Synthesis Scalability
Developing one-pot syntheses and flow chemistry protocols could reduce production costs. Catalytic asymmetric methods may yield enantiopure forms for stereoselective activity studies.
Structure-Activity Relationship (SAR) Studies
Systematic modifications at the benzothiazole’s 6th position (e.g., Cl, Br, CF) will clarify electronic effects on bioactivity. Piperazine N-functionalization (e.g., acyl, sulfonyl groups) could modulate solubility and target engagement .
Preclinical Development
Prioritize in vivo toxicity profiling and pharmacokinetic studies in rodent models. Radiolabeling (e.g., F) would enable positron emission tomography (PET) imaging to track biodistribution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume